

Spectral Analysis of Methyl 2-hydroxyisocaproate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-hydroxy-4-methylvalerate

Cat. No.: B1265614

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for methyl 2-hydroxyisocaproate (also known as methyl 2-hydroxy-4-methylpentanoate), a key chemical intermediate. This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectral analysis, experimental protocols, and a logical workflow for data acquisition and interpretation.

Quantitative Spectral Data

The following tables summarize the key spectral data for methyl 2-hydroxyisocaproate, facilitating easy reference and comparison.

Table 1: ^1H NMR Spectral Data

Solvent: CDCl_3 , Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.10	Doublet of Doublets	1H	CH-OH
3.75	Singlet	3H	O-CH ₃
~2.80	Singlet (broad)	1H	O-H
~1.85	Multiplet	1H	CH-(CH ₃) ₂
~1.60	Multiplet	1H	CH ₂ (diastereotopic)
~1.45	Multiplet	1H	CH ₂ (diastereotopic)
0.95	Doublet	3H	CH ₃
0.90	Doublet	3H	CH ₃

Table 2: ¹³C NMR Spectral Data

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
~175.0	C=O (Ester)
~70.0	CH-OH
~52.0	O-CH ₃
~42.0	CH ₂
~24.5	CH-(CH ₃) ₂
~23.0	CH ₃
~21.5	CH ₃

Table 3: Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Functional Group Vibration
3500-3300	Strong, Broad	O-H Stretch (Alcohol)
2960-2870	Strong	C-H Stretch (Alkyl)
1740-1720	Strong	C=O Stretch (Ester)
1250-1100	Strong	C-O Stretch (Ester and Alcohol)

Table 4: Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/z	Proposed Fragment Ion
146	[M] ⁺ (Molecular Ion)
115	[M - OCH ₃] ⁺
103	[M - CH(CH ₃) ₂] ⁺
87	[M - COOCH ₃] ⁺
59	[COOCH ₃] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of methyl 2-hydroxyisocaproate is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

- **^1H NMR Acquisition:** The spectrum is acquired with a 90° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. A total of 16 scans are collected.
- **^{13}C NMR Acquisition:** The spectrum is acquired using a proton-decoupled pulse sequence with a 45° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds. Approximately 1024 scans are accumulated to achieve a sufficient signal-to-noise ratio.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ^1H and the CDCl_3 solvent peak at 77.16 ppm for ^{13}C .

Infrared (IR) Spectroscopy

- **Sample Preparation:** A thin film of neat liquid methyl 2-hydroxyisocaproate is prepared by placing a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- **Instrumentation:** The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** The spectrum is recorded over the range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of the clean salt plates is first collected and automatically subtracted from the sample spectrum. Typically, 16 scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is plotted as percent transmittance versus wavenumber (cm^{-1}).

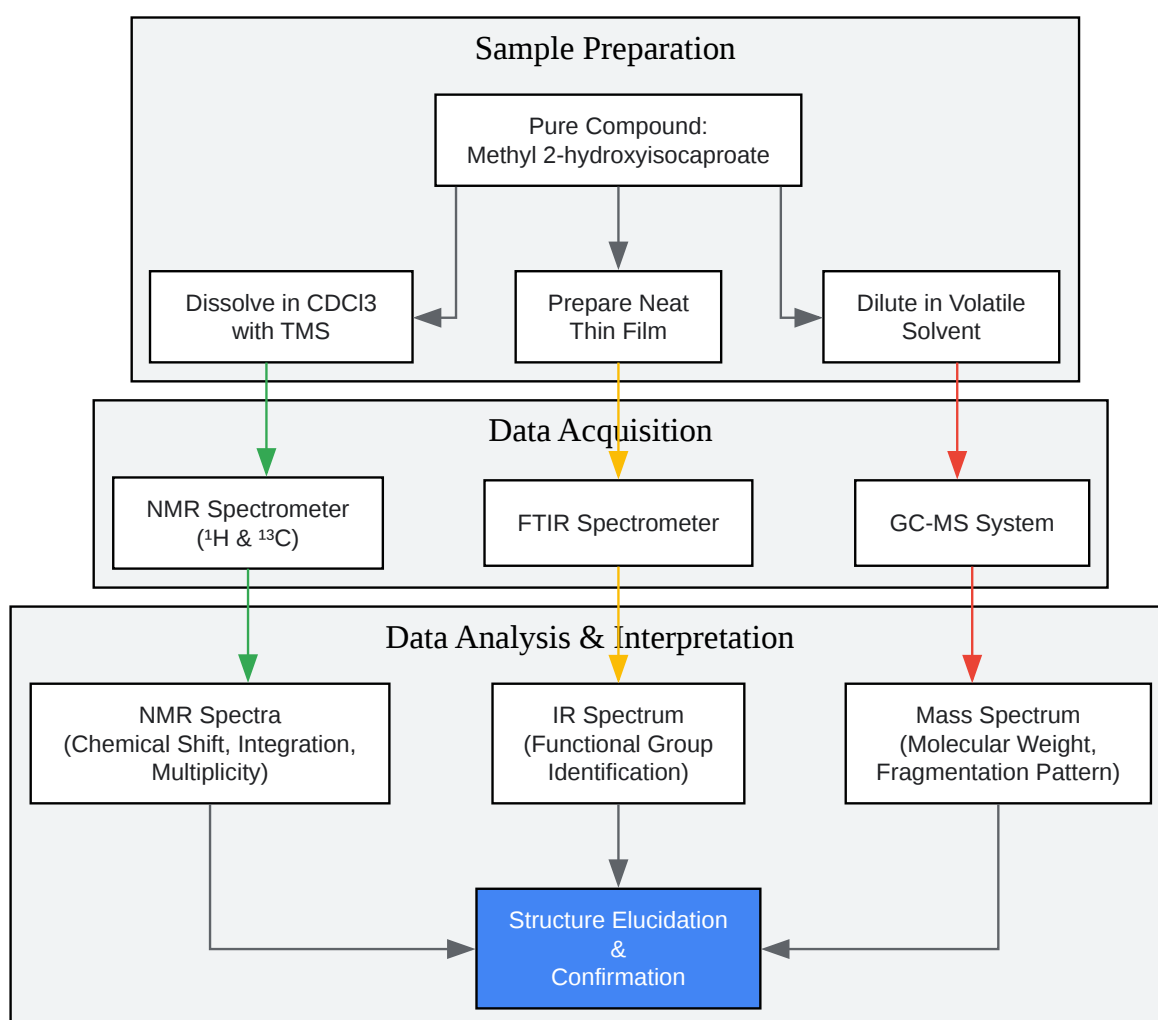
Mass Spectrometry (MS)

- **Sample Introduction:** A dilute solution of methyl 2-hydroxyisocaproate in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatography (GC) system for separation and purification.
- **Ionization:** Electron Ionization (EI) is employed, with electrons accelerated to a standard energy of 70 eV.

- **Mass Analysis:** The resulting positively charged fragments are separated based on their mass-to-charge ratio (m/z) using a quadrupole mass analyzer.
- **Detection:** The abundance of each ion is measured, and a mass spectrum is generated by plotting ion intensity versus m/z .

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow from sample preparation to spectral data analysis for a small organic molecule like methyl 2-hydroxyisocaproate.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of Methyl 2-hydroxyisocaproate.

- To cite this document: BenchChem. [Spectral Analysis of Methyl 2-hydroxyisocaproate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1265614#methyl-2-hydroxyisocaproate-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com